Regioisomeric Identity: 5-Cyclopropyl-1,2,4-oxadiazol-3-yl vs. 3-Cyclopropyl-1,2,4-oxadiazol-5-yl Substitution
The target compound is the hydrochloride salt of 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine, distinguished from the known regioisomer 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine by the position of the morpholine substituent on the oxadiazole ring [1]. In the target, the morpholine is attached at C-3 of the oxadiazole and the cyclopropyl at C-5; in the comparator, these positions are reversed. This results in a different connectivity and SMILES string (target: C1CC1C2=NC(=NO2)C3CNCCO3.Cl; comparator: not identical), and consequently a different InChIKey (target: TZMBWLWLXFAQMV-UHFFFAOYSA-N) [2]. In patent exemplifications of oxadiazole-morpholine S1P1 agonists, the 3-morpholine substitution pattern is a non-negotiable structural determinant for activity, meaning that the C5-morpholine isomer would represent a distinct and potentially inactive chemical series [3].
| Evidence Dimension | Regioisomeric identity (oxadiazole substitution pattern) |
|---|---|
| Target Compound Data | Morpholine at oxadiazole C-3, cyclopropyl at C-5; InChIKey: TZMBWLWLXFAQMV-UHFFFAOYSA-N; MW: 231.68 g/mol (HCl salt) |
| Comparator Or Baseline | 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine (free base MW ~195.22 g/mol; different InChIKey and SMILES) |
| Quantified Difference | Different InChIKey; regioisomeric, not interchangeable |
| Conditions | Structural identity verification by NMR and LC-MS |
Why This Matters
For procurement, failure to confirm the correct regioisomer by orthogonal analytical methods risks acquiring an isomer with null activity in the intended biological assay, wasting downstream synthesis and screening resources.
- [1] VulcanChem (excluded source, used only for establishing the existence of the regioisomeric comparator). (n.d.). 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine. View Source
- [2] PubChem. (2026). 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride (Compound Summary). PubChem CID 126809362. National Center for Biotechnology Information. View Source
- [3] Hobson, A. D., Fix-Stenzel, S. R., Cusack, K. P., Breinlinger, E. C., Ansell, G. K., & Stoffel, R. H. (2008). Novel oxadiazole compounds (U.S. Patent Application No. US20080280876 A1). Abbott Laboratories. View Source
